molecular formula C20H23N3O4 B2821466 methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923226-58-8

methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No.: B2821466
CAS No.: 923226-58-8
M. Wt: 369.421
InChI Key: OKODPXXWCQFQEX-UHFFFAOYSA-N
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Description

Methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core, a methoxyphenoxy group, and a carbamate moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable phenol derivative with a halogenated benzimidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ben

Properties

IUPAC Name

methyl N-[1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14(21-20(24)26-3)19-22-17-9-4-5-10-18(17)23(19)11-12-27-16-8-6-7-15(13-16)25-2/h4-10,13-14H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODPXXWCQFQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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